molecular formula C17H16N6O2 B2754267 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1448030-98-5

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No. B2754267
CAS RN: 1448030-98-5
M. Wt: 336.355
InChI Key: LIVUYMGACHSJJF-UHFFFAOYSA-N
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Description

“N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide” is a complex organic compound. It has been studied in the context of organo-carboxamide ruthenium (II) complexes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of N - (benzo [ d ]thiazol-2-yl)pyrazine-2-carboxamide (HL1) and N - (1H-benzo [ d ]imidazol-2-yl)pyrazine-2-carboxamide (HL2) ligands with Ru (PPh 3) 3 ClH (CO) and Ru (PPh 3) 3 (CO) 2 H 2 precursors have been shown to afford the respective organo-carboxamide ruthenium (II) complexes .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography . The solid-state structures of these complexes confirm distorted octahedral geometries around the Ru (II) atoms, containing one bidentate anionic carboxamidate ligand and four auxiliary ligands .


Chemical Reactions Analysis

The organo-carboxamide ruthenium (II) complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones . The catalytic activities of the Ru (II) complexes were dependent on both the carboxamidate and auxiliary ligands .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as IR spectroscopy and NMR .

Scientific Research Applications

Synthesis Techniques and Heterocyclic Compound Development

Research has focused on developing synthetic methods for substituted imidazo[1,5-a]pyrazines and related compounds. For instance, a study detailed regioselective metalation strategies to produce functionalized derivatives, contributing to the synthesis of complex heterocyclic structures (Board et al., 2009). Such methodologies enable the creation of novel compounds, including those with anti-inflammatory properties, as explored through the synthesis of indolyl azetidinones and their evaluation against non-steroidal anti-inflammatory drugs (Kalsi et al., 1990).

Antiviral and Antimicrobial Applications

Benzamide-based derivatives have been synthesized and evaluated for their antiviral activities, particularly against the influenza A virus. A study reported significant antiviral activities in synthesized compounds, showcasing their potential in combating avian influenza (Hebishy et al., 2020). Additionally, antimicrobial evaluations of new thienopyrimidine derivatives demonstrated pronounced activity, highlighting the role of these compounds in addressing microbial resistance (Bhuiyan et al., 2006).

Anticancer Activity and Molecular Docking Studies

The synthesis and characterization of novel heterocycles have been conducted, with some showing antimicrobial and anticancer activities. Molecular docking studies further elucidated the mechanisms by which these compounds interact with biological targets, offering insights into their therapeutic potential (Fahim et al., 2021).

Advanced Synthetic Methods and Structural Analysis

Innovative synthetic approaches have enabled the creation of complex molecules through metal-induced processes and oxygen insertion, as demonstrated in the synthesis of large molecules unattainable by traditional organic synthesis. These studies provide valuable insights into the reactivity and potential applications of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide derivatives (Chen et al., 2020).

Mechanism of Action

The mechanism of action for similar compounds has been studied. For instance, 31 P { 1 H) NMR spectroscopy studies aided in proposing a monohydride pathway for the transfer hydrogenation reaction of ketones .

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of “N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide” and similar compounds. This could include investigating their potential use in catalysis , as well as their biological activities .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c24-16(20-8-15-21-12-3-1-2-4-13(12)22-15)11-9-23(10-11)17(25)14-7-18-5-6-19-14/h1-7,11H,8-10H2,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVUYMGACHSJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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